4,4'-Carbonyldibenzoic Acid

CAS No.: 964-68-1

Cat. No.: VC2318643

Molecular Formula: C15H10O5

Molecular Weight: 270.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 964-68-1 |

|---|---|

| Molecular Formula | C15H10O5 |

| Molecular Weight | 270.24 g/mol |

| IUPAC Name | 4-(4-carboxybenzoyl)benzoic acid |

| Standard InChI | InChI=1S/C15H10O5/c16-13(9-1-5-11(6-2-9)14(17)18)10-3-7-12(8-4-10)15(19)20/h1-8H,(H,17,18)(H,19,20) |

| Standard InChI Key | LFEWXDOYPCWFHR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O |

Introduction

Chemical Identity and Nomenclature

4,4'-Carbonyldibenzoic acid belongs to the class of aromatic carboxylic acids with a ketone functional group connecting two benzoic acid moieties. The compound is registered with CAS number 964-68-1 and possesses several alternative names in chemical literature and industry.

Synonyms and Identifiers

The compound is known by multiple synonyms across chemical databases and literature:

-

Benzophenone-4,4'-dicarboxylic acid

-

4,4'-Dicarboxybenzophenone

-

4,4'-Carbonylbis(benzoic acid)

-

4,4'-Carbonyldibenzoic acid

-

Benzoic acid, 4,4'-carbonylbis-

-

Bis(4-carboxyphenyl) ketone

The European Inventory of Existing Commercial Chemical Substances (EINECS) identifier for this compound is 678-034-6, indicating its registration within European chemical regulatory frameworks .

Molecular Structure and Physical Properties

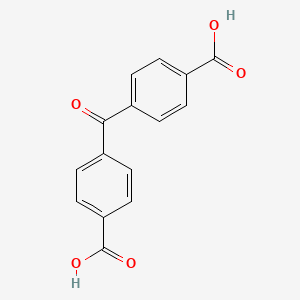

4,4'-Carbonyldibenzoic acid consists of two benzoic acid groups connected by a carbonyl group at the para positions, creating a symmetric molecular structure.

Basic Molecular Information

The molecular structure of 4,4'-Carbonyldibenzoic acid is characterized by the following parameters:

| Property | Value |

|---|---|

| Molecular Formula | C15H10O5 |

| Molecular Weight | 270.24 g/mol |

| CAS Registry Number | 964-68-1 |

| MDL Number | MFCD00016538 |

| Physical Form | Powder to crystal |

| Color | White to Light yellow to Green |

Physical and Chemical Properties

The compound exhibits important physical and chemical properties that determine its behavior in various applications and reactions:

The significant discrepancy in boiling point estimates between different sources may be attributed to different estimation methods or experimental conditions. The high melting and boiling points reflect the compound's thermal stability, which is characteristic of aromatic carboxylic acids with extended conjugation.

Chemical Reactivity

The reactivity of 4,4'-Carbonyldibenzoic acid is primarily determined by its carboxylic acid functional groups and the carbonyl bridge connecting the two aromatic rings.

Acid-Base Properties

With a predicted pKa value of 3.37±0.10, 4,4'-Carbonyldibenzoic acid exhibits typical carboxylic acid behavior, readily forming salts with bases . The presence of two carboxylic acid groups allows for stepwise deprotonation, making it a diprotic acid capable of forming both mono- and di-salts depending on reaction conditions.

Functional Group Chemistry

The compound contains three key functional groups that define its chemical behavior:

-

Two carboxylic acid groups that can undergo esterification, amidation, and salt formation

-

A central carbonyl (ketone) group that can participate in nucleophilic addition reactions

-

Two aromatic rings that can undergo electrophilic aromatic substitution reactions

These functional groups provide multiple reaction sites, making 4,4'-Carbonyldibenzoic acid versatile in organic synthesis applications.

Applications and Uses

While the search results provide limited direct information about specific applications of 4,4'-Carbonyldibenzoic acid, its structural features suggest several potential uses in materials science and organic synthesis.

Polymer Science Applications

The difunctional nature of 4,4'-Carbonyldibenzoic acid makes it potentially valuable as a monomer in polymerization reactions. The two carboxylic acid groups can participate in condensation polymerization to form polyesters or polyamides with distinctive properties. The rigid aromatic structure with a carbonyl bridge could contribute to thermal stability and mechanical strength in resulting polymers.

Structural Comparison with Related Compounds

Several compounds share structural similarities with 4,4'-Carbonyldibenzoic acid but differ in key aspects. Understanding these differences is important for appreciating the unique properties of 4,4'-Carbonyldibenzoic acid.

Comparison with 4,4'-Carbonyldiphthalic Acid

4,4'-Carbonyldiphthalic acid (CAS: 2479-49-4) is a related compound with additional carboxylic acid groups. It has a molecular formula of C17H10O9 and a molecular weight of 358.256 g/mol . The key differences include:

| Property | 4,4'-Carbonyldibenzoic Acid | 4,4'-Carbonyldiphthalic Acid |

|---|---|---|

| Molecular Formula | C15H10O5 | C17H10O9 |

| Molecular Weight | 270.24 g/mol | 358.256 g/mol |

| Number of Carboxylic Groups | 2 | 4 |

| Boiling Point | 373.35°C or 534.5°C (estimates) | 734.0±60.0°C at 760 mmHg |

| Density | 1.3280-1.403 g/cm³ (estimates) | 1.6±0.1 g/cm³ |

Comparison with 4,4'-Azobisbenzoic Acid

4,4'-Azobisbenzoic acid (CAS: 586-91-4) differs structurally from 4,4'-Carbonyldibenzoic acid primarily in the linking group between the two benzoic acid moieties. While 4,4'-Carbonyldibenzoic acid contains a carbonyl (C=O) bridge, 4,4'-Azobisbenzoic acid features an azo (-N=N-) linkage .

This difference in linking groups significantly affects the electronic properties, reactivity, and potential applications of these compounds, particularly in areas like photochemistry where the azo group can undergo photoisomerization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume